Aloin A

Descripción general

Descripción

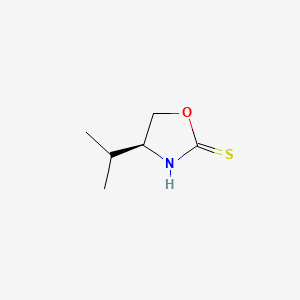

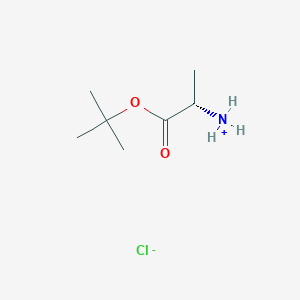

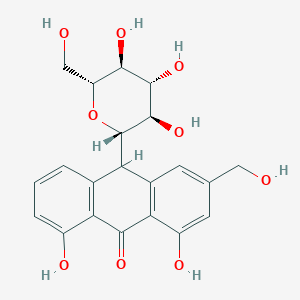

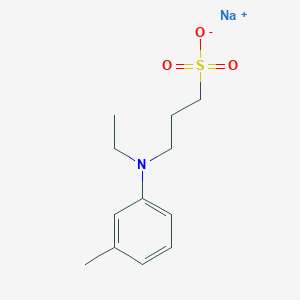

Aloin A, also known as Barbaloin, is a compound with the molecular weight of 418.39 . It is a C-glycosyl compound that is beta-D-glucopyranose in which the anomeric hydroxy group is replaced by a 4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl moiety .

Synthesis Analysis

Aloin A has been found to inhibit proteolytic activity of PLpro with an IC 50 of 13.16 µM . Structural analysis of aloin A with PLpro using computational studies revealed that aloin A forms a hydrogen bond with Tyr 268 of PLpro, which is critical for their proteolytic activity .

Molecular Structure Analysis

Aloin A has the molecular formula C21H22O9 . Infrared spectroscopy and Raman spectroscopy have been applied to the structural characterization of aloin . Computational structural modelling of aloin A interaction with PLpro revealed that aloin A forms a hydrogen bond with Tyr 268 of PLpro .

Chemical Reactions Analysis

Aloin is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . A simple method was developed for determining aloin in Aloe vera samples by UV–visible spectroscopy .

Physical And Chemical Properties Analysis

Aloin A is a bitter-tasting, yellow-brown colored compound . It has a role as a metabolite and a laxative .

Aplicaciones Científicas De Investigación

Cancer Treatment Applications :

- Aloin has shown promise in cancer treatment due to its enhanced efficacy in antioxidant and cytotoxic activities compared to its parent compound (Kumar et al., 2010).

- It has been identified for its potential anti-inflammatory, anticancer, antibacterial, and antioxidant activities (Xiao et al., 2022).

- Aloin's ability to inhibit tumor angiogenesis and growth in colorectal cancer through blocking STAT3 activation has been noted (Pan et al., 2013).

Medical Imaging and Drug Delivery :

- Aloin A and aloesin have been used as stabilizers in the preparation of gold and silver nanoparticles, potentially useful in medical imaging and drug delivery systems (Krpetić et al., 2009).

Therapeutic Applications in Various Diseases :

- Aloin preconditioning was found to attenuate hepatic ischemia-reperfusion injury via inhibiting TLR4/MyD88/NF-κB signal pathway (Du et al., 2019).

- It has demonstrated protective effects on blood-brain barrier damage after traumatic brain injury in mice (Jing et al., 2020).

- Aloin's role in inhibiting inflammation by affecting the JAK1-STAT1/3 activation and ROS production in RAW264.7 cells has been established (Ma et al., 2018).

Cosmetic and Skin Care Applications :

- Aloin and Aloe vera leaf extract have been investigated for their skin depigmenting properties, potentially useful in the treatment of hyperpigmentation (Ali et al., 2012).

Applications in Wound Healing :

- Aloin has been used in the development of sandwich structure nanofiber membranes for wound dressings, showing promise in accelerating wound healing (Li et al., 2022).

Role in Liver Protection :

- It has been shown to protect against chronic alcoholic liver injury by attenuating lipid accumulation, oxidative stress, and inflammation (Cui et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14?,17-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-CGISPIQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aloin | |

CAS RN |

8015-61-0 | |

| Record name | Alloin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008015610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B7797936.png)